isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an isopropyl ester group, an ethyl group, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have garnered significant interest in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-diketone with ethylhydrazine under acidic conditions can yield the desired pyrazole derivative . The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. One-pot multicomponent processes, photoredox reactions, and the use of novel reactants have been explored to enhance the yield and purity of the final product . These methods are designed to minimize the number of steps and reduce the overall production cost, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives, such as:
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-aryl-3,4,5-substituted pyrazoles
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 1-ethyl-3-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-6-9(8(4)11-12)10(13)14-7(2)3/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJPUMSRBNPWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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